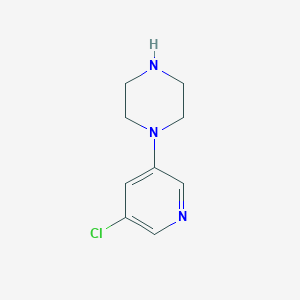
1-(5-Chloropyridin-3-yl)piperazine
Descripción general
Descripción
1-(5-Chloropyridin-3-yl)piperazine is a heterocyclic compound that contains both a piperazine ring and a chloropyridine ring . This chemical is often used in the field of medicinal chemistry as a building block for the synthesis of various pharmaceuticals and bioactive compounds .
Synthesis Analysis
Recent developments in the synthesis of piperazines have been reported. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .Molecular Structure Analysis
The molecular formula of 1-(5-Chloropyridin-3-yl)piperazine is C9H12ClN3 . Its average mass is 197.665 Da and its monoisotopic mass is 197.071976 Da .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Synthesis
- Piperazine-1-yl-1H-indazole derivatives, related to 1-(5-Chloropyridin-3-yl)piperazine, play a significant role in medicinal chemistry. A study focused on synthesizing and characterizing such compounds, including docking studies to determine their potential applications (V. Balaraju et al., 2019).
2. Antimicrobial Activity
- New pyridine derivatives, which include structures similar to 1-(5-Chloropyridin-3-yl)piperazine, were synthesized and evaluated for antimicrobial activity. These compounds showed varying degrees of effectiveness against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (N. Patel et al., 2011).
3. Anticonvulsant Activity
- A study described the synthesis of pyrrolidine-2,5-dione derivatives with potential anticonvulsant properties. These compounds include substituted piperazine structures, indicating the versatility of such frameworks in developing new antiepileptic drugs (Sabina Rybka et al., 2017).
4. Dopamine Receptor Antagonists
- Research on dopamine D4 receptor antagonists includes compounds with piperazine derivatives, similar to 1-(5-Chloropyridin-3-yl)piperazine. These are studied for their potential as antipsychotic agents, and sensitive assays for their detection in biological matrices have been developed (C. Chavez-Eng et al., 1997).
5. Antidepressant and Anxiolytic Activities
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and tested for antidepressant and anxiolyticactivities. These compounds, related to 1-(5-Chloropyridin-3-yl)piperazine, showed promising results in behavioral tests, further demonstrating the therapeutic potential of piperazine derivatives in mental health disorders (J. Kumar et al., 2017).
6. Metabolic Pathways and Biotransformation
- A study on the metabolism of a dopamine D4 selective antagonist, structurally related to 1-(5-Chloropyridin-3-yl)piperazine, showed distinct metabolic pathways in different species, including humans. This research provides insights into the pharmacokinetics and potential therapeutic applications of such compounds (K. Zhang et al., 2000).
7. Cardiovascular and Neurological Applications
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and evaluated for their antiarrhythmic and antihypertensive effects, along with adrenoceptors binding affinities. Some of these compounds contained a 3-(4-arylpiperazin-1-yl)propyl moiety, indicating the broad applicability of piperazine derivatives in cardiovascular and neurological drug development (Barbara Malawska et al., 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-(5-Chloropyridin-3-yl)piperazine is a type of ionizable lipid that has been used in the development of lipid nanoparticles (LNPs) for enhanced mRNA delivery . The primary target of this compound is the mRNA molecules that are being delivered to cells .
Mode of Action
The compound interacts with mRNA molecules to form LNPs, which are then used to deliver the mRNA into cells . The piperazine-derived headgroups of the compound contribute to the formation of these LNPs . The LNPs can efficiently package mRNA and perform superior transfection efficiency both in vitro and in vivo .
Biochemical Pathways
This process is crucial in many biological functions, including gene expression and regulation .
Pharmacokinetics
It is known that the compound is used in the formation of lnps, which are designed to enhance the delivery of mrna into cells . The ADME properties of the compound would therefore be closely tied to its role in the formation and function of these LNPs.
Result of Action
The primary result of the action of 1-(5-Chloropyridin-3-yl)piperazine is the enhanced delivery of mRNA into cells . This can lead to increased protein synthesis, which can have various effects depending on the specific mRNA molecules being delivered. For example, in cancer immunotherapy, the delivery of mRNA encoding for specific antigens can stimulate an immune response against cancer cells .
Action Environment
The action of 1-(5-Chloropyridin-3-yl)piperazine is influenced by various environmental factors. For instance, the efficiency of mRNA delivery can be affected by the presence of other molecules in the cellular environment. Additionally, factors such as temperature and pH can influence the stability and efficacy of the LNPs formed by the compound .
Propiedades
IUPAC Name |
1-(5-chloropyridin-3-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHBCKCPROFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441718 | |
| Record name | 1-(5-chloropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223794-95-4 | |
| Record name | 1-(5-Chloro-3-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223794-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-chloropyridin-3-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloropyridin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





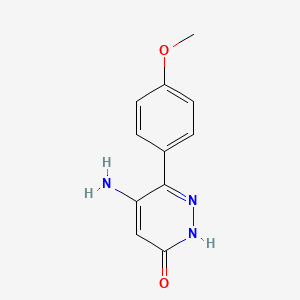
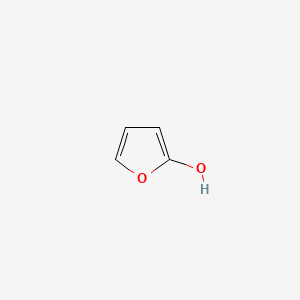
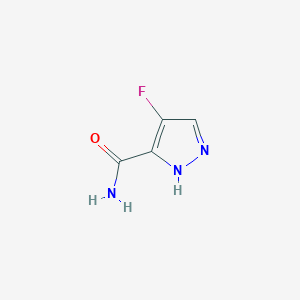
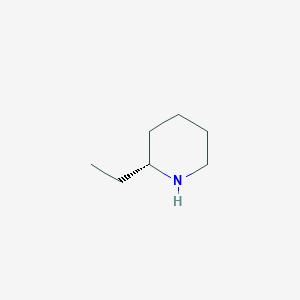

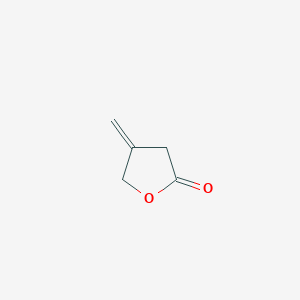
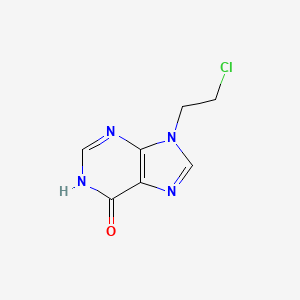
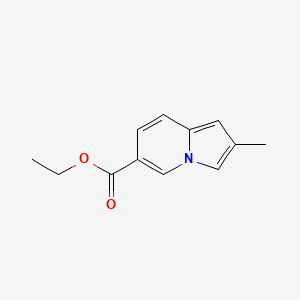
![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)
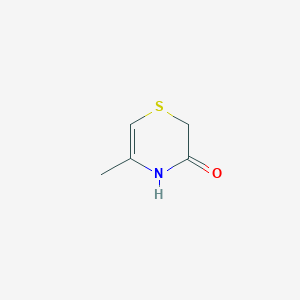
![6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine](/img/structure/B3349574.png)
